molecular formula C14H15F3N4O4S B4280328 N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE

N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4280328
M. Wt: 392.36 g/mol
InChI Key: XJCIKSHPOAGUGX-UHFFFAOYSA-N
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Description

N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride . The nitrobenzenesulfonamide moiety is then attached through a sulfonation reaction, often using sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and various reducing agents such as lithium aluminum hydride . Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrobenzenesulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-aminobenzenesulfonamide
  • N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-chlorobenzenesulfonamide
  • N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-methylbenzenesulfonamide

Uniqueness

N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both a trifluoromethyl group and a nitrobenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O4S/c1-10-8-13(14(15,16)17)19-20(10)7-3-6-18-26(24,25)12-5-2-4-11(9-12)21(22)23/h2,4-5,8-9,18H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCIKSHPOAGUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-NITRO-1-BENZENESULFONAMIDE

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